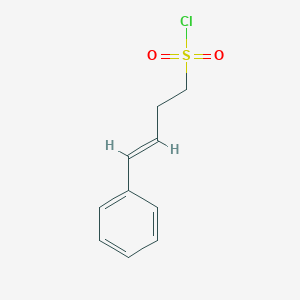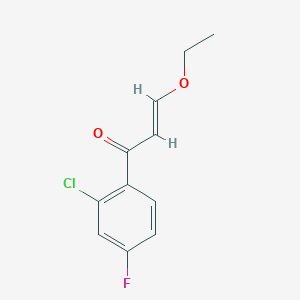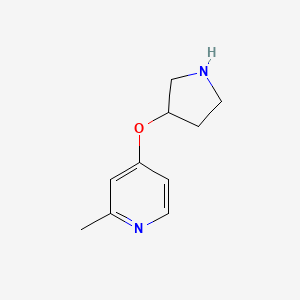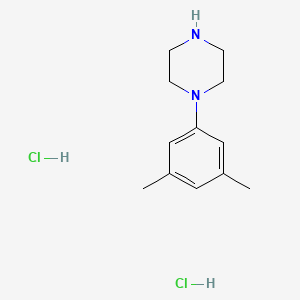
3-Ethynyl-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C10H5F3O2 and a molecular weight of 214.14 g/mol . This compound is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group . The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific reaction conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
3-Ethynyl-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted products
Common reagents used in these reactions include palladium catalysts, trifluoromethylation reagents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethynyl-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Ethynyl-5-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzoic acid: This compound has two trifluoromethyl groups instead of one ethynyl and one trifluoromethyl group.
3-Ethynyl-α,α,α-trifluorotoluene: This compound has a similar structure but lacks the carboxylic acid group.
The uniqueness of this compound lies in its combination of the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H5F3O2 |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
3-ethynyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H5F3O2/c1-2-6-3-7(9(14)15)5-8(4-6)10(11,12)13/h1,3-5H,(H,14,15) |
Clave InChI |
GKWHSPIZHNPYNO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




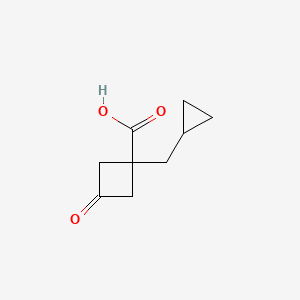
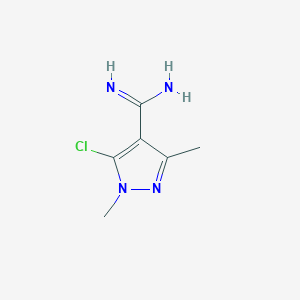
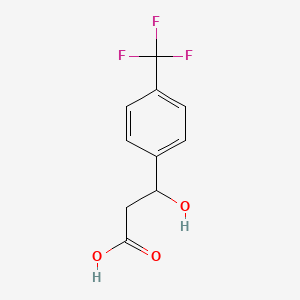
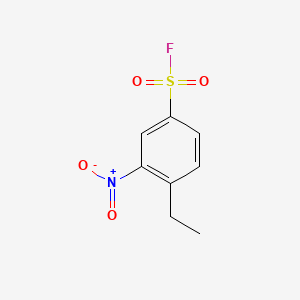
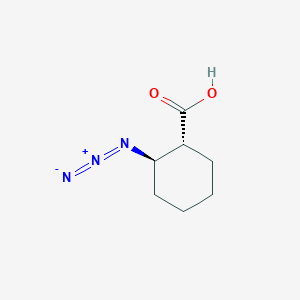
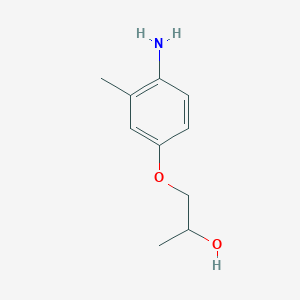
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
